molecular formula C10H13NO3 B13723639 (s)-(+)-n-Benzylserine

(s)-(+)-n-Benzylserine

Cat. No.: B13723639
M. Wt: 195.21 g/mol
InChI Key: CTSBUHPWELFRGB-VIFPVBQESA-N
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Description

(s)-(+)-n-Benzylserine is an organic compound that belongs to the class of amino acids. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of serine, an amino acid. The (s)-(+)-enantiomer indicates that the compound has a specific spatial configuration, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(+)-n-Benzylserine typically involves the protection of the hydroxyl group of serine, followed by the introduction of the benzyl group. One common method is the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

(s)-(+)-n-Benzylserine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction can revert it back to an alcohol.

Scientific Research Applications

(s)-(+)-n-Benzylserine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (s)-(+)-n-Benzylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group can enhance its binding affinity to these targets, influencing various biochemical pathways. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Serine: A naturally occurring amino acid with a similar structure but lacking the benzyl group.

    Phenylalanine: Another amino acid with a benzyl group attached to the alpha carbon instead of the nitrogen.

Uniqueness

(s)-(+)-n-Benzylserine is unique due to the presence of the benzyl group on the nitrogen atom, which can significantly alter its chemical and biological properties compared to other amino acids. This structural feature can enhance its interactions with specific molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-(benzylazaniumyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1

InChI Key

CTSBUHPWELFRGB-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[NH2+][C@@H](CO)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]C(CO)C(=O)[O-]

Origin of Product

United States

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